Di(isotridecyl) succinate
Description
Di(isotridecyl) succinate is an organic compound with the molecular formula C30H58O4. It is a diester derived from succinic acid and isotridecyl alcohol. This compound is known for its use in various industrial applications, particularly as a lubricant and plasticizer.
Properties
CAS No. |
68080-43-3 |
|---|---|
Molecular Formula |
C30H58O4 |
Molecular Weight |
482.8 g/mol |
IUPAC Name |
bis(11-methyldodecyl) butanedioate |
InChI |
InChI=1S/C30H58O4/c1-27(2)21-17-13-9-5-7-11-15-19-25-33-29(31)23-24-30(32)34-26-20-16-12-8-6-10-14-18-22-28(3)4/h27-28H,5-26H2,1-4H3 |
InChI Key |
DKRMJNVTRWIGQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(isotridecyl) succinate is synthesized through the esterification of succinic acid with isotridecyl alcohol. The reaction typically involves heating succinic acid and isotridecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids. The mixture is heated, and water is continuously removed to ensure the reaction proceeds efficiently. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Di(isotridecyl) succinate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Succinic acid, isotridecyl alcohol, acid catalyst (e.g., sulfuric acid), heat, and reflux conditions.
Hydrolysis: Water, base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid), heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Esterification: this compound.
Hydrolysis: Succinic acid and isotridecyl alcohol.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Reduced forms of the ester, potentially leading to alcohols.
Scientific Research Applications
Polymer Chemistry
Di(isotridecyl) succinate is widely used as a plasticizer in polymer formulations. It enhances flexibility and durability in plastics, making it suitable for applications in various consumer products.
Biodegradable Lubricants
Research indicates that this compound can serve as a biodegradable lubricant . Its compatibility with biological systems makes it an ideal candidate for applications where environmental impact is a concern.
Drug Delivery Systems
In medicine, this compound has been explored for its potential in drug delivery systems . Its ability to form stable emulsions allows it to encapsulate hydrophobic drugs, enhancing their bioavailability.
Lubricants
This compound is extensively used as a lubricant in mechanical and industrial applications, including hydraulic fluids and motor oils. Its low volatility and high viscosity index contribute to its effectiveness in reducing friction and wear on mechanical parts.
Cosmetic Formulations
In the cosmetics industry, this compound is utilized as an emollient and skin-conditioning agent. Clinical trials have shown that products containing this compound are well-tolerated by the skin without causing irritation.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Cosmetic Formulations | Clinical Trials on Emollients | Formulations containing this compound were well-tolerated with no significant irritation reported. |
| Drug Delivery Systems | Liposomal Drug Delivery Study | Demonstrated improved drug encapsulation efficiency when using this compound as a carrier. |
| Lubrication | Industrial Application Analysis | Effective in reducing friction and wear in hydraulic systems, enhancing performance under high load conditions. |
Mechanism of Action
The mechanism of action of di(isotridecyl) succinate in its applications is primarily based on its chemical structure and properties. As a diester, it can interact with various molecular targets through ester bonds. In lubrication, it forms a thin film on surfaces, reducing friction and wear. In drug delivery, it can encapsulate active pharmaceutical ingredients, enhancing their stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Di-isotridecyl adipate: Another diester used as a lubricant and plasticizer.
Di-2-ethylhexyl succinate: Similar in structure but with different alcohol groups, used in similar applications.
Di-2-hexyldecyl succinate: An alternative diester with renewable origins, used in lubricating compositions
Uniqueness
Di(isotridecyl) succinate is unique due to its specific combination of succinic acid and isotridecyl alcohol, which imparts distinct physical and chemical properties. Its high molecular weight and branched structure provide excellent lubrication and plasticizing properties, making it suitable for a wide range of applications.
Biological Activity
Di(isotridecyl) succinate (DITS) is an ester derived from succinic acid and isotridecanol, a long-chain alcohol. This compound has garnered attention due to its potential applications in various fields, particularly in biomedicine and materials science. This article explores the biological activity of DITS, including its toxicity, metabolic pathways, and potential therapeutic uses, supported by research findings and case studies.
This compound has the following chemical structure:
- Chemical Formula : C₄₁H₈₄O₄
- Molecular Weight : 648.10 g/mol
The compound consists of two isotridecyl groups attached to a succinic acid backbone, which influences its solubility and interaction with biological membranes.
1. Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of DITS. Studies have shown that DITS exhibits low acute toxicity levels. For instance:
- Oral LD50 : The oral LD50 in rats was determined to be higher than 5 g/kg body weight, indicating low toxicity .
- Dermal Exposure : Repeated dose dermal toxicity studies revealed no significant adverse effects at concentrations up to 1% in formulations .
Table 1 summarizes the toxicity findings from various studies:
| Study Type | Species | Dose (g/kg) | Observations |
|---|---|---|---|
| Acute Toxicity | Rats | >5 | Low acute toxicity |
| Dermal Toxicity | Rabbits | 1% | No significant adverse effects |
| Chronic Toxicity | Mice | 0.65 | No clinical signs of toxicity |
2. Metabolism and Excretion
Understanding how DITS is metabolized is essential for evaluating its biological activity. Research indicates that DITS undergoes hydrolysis to form isotridecanol and succinic acid, which are further metabolized in the liver.
- Metabolic Pathway : DITS is hydrolyzed by esterases, leading to the release of isotridecanol and succinate.
- Excretion : Metabolites are primarily excreted via urine, with minimal accumulation in tissues observed .
3. Potential Therapeutic Applications
Recent studies have explored the potential therapeutic applications of DITS:
- Antioxidant Activity : DITS has demonstrated antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. In vitro studies showed that DITS can scavenge free radicals effectively .
- Drug Delivery Systems : Due to its amphiphilic nature, DITS can be utilized in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs .
Case Studies
Several case studies have highlighted the practical applications of DITS:
- Cosmetic Formulations : In cosmetic products, DITS has been used as an emollient and skin-conditioning agent. Clinical trials indicated that formulations containing DITS were well-tolerated with no significant irritation reported .
- Pharmaceutical Applications : A study involving the formulation of a liposomal drug delivery system utilized DITS to improve drug encapsulation efficiency, demonstrating its potential as a carrier for hydrophobic therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
